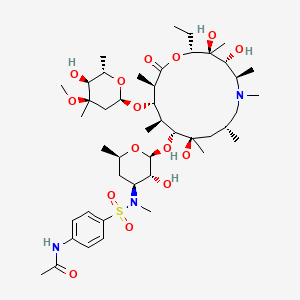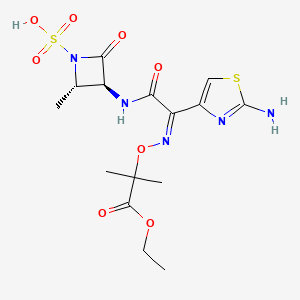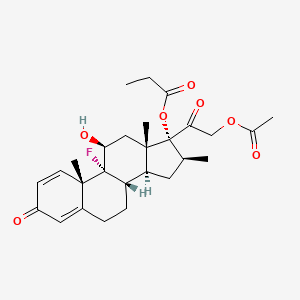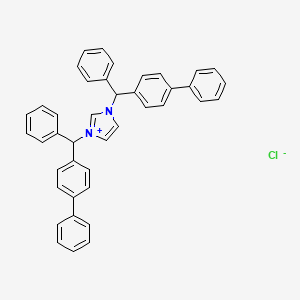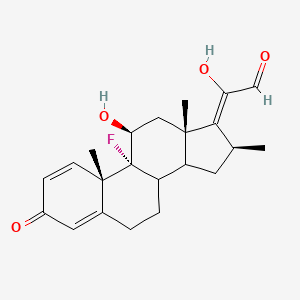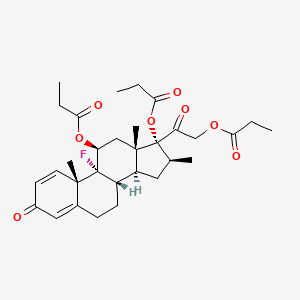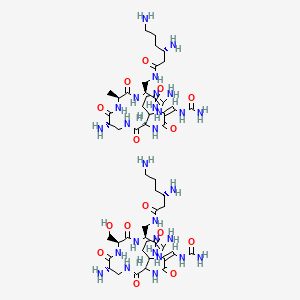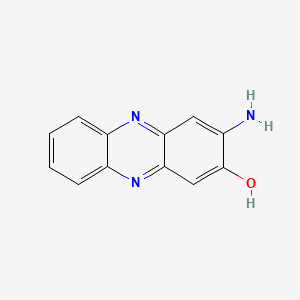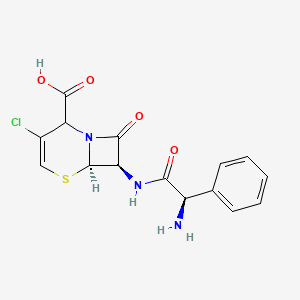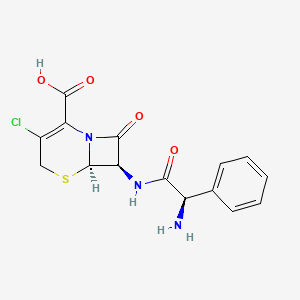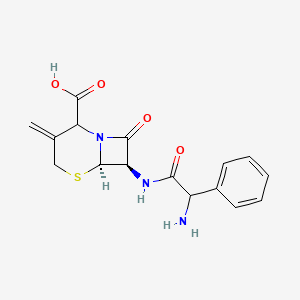
Ceftibuten Related Impurity 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Impurity Profiling and Quality Control
- In the realm of drug development, profiling impurities in active pharmaceutical ingredients (APIs) like Ceftibuten is crucial. A study on Cefteram pivoxil, a related cephalosporin antibiotic, employed Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS) to identify impurities under various conditions, underscoring the importance of impurity profiling for drug quality control and stability (Yue et al., 2020).
Pharmacokinetics and Drug Stability
- The stability of Ceftibuten to various beta-lactamases has been studied, showing its resilience against hydrolysis by these enzymes, which is crucial for maintaining its effectiveness in treating infections (Perilli et al., 2001).
- Another study focused on the pharmacokinetic analysis of Ceftibuten in humans, investigating its absorption process and solubility properties, which are key to understanding its effectiveness as an antibiotic (Takayoshi et al., 1990).
In Vitro Antibacterial Activity
- Research has been conducted on Ceftibuten’s in vitro activity against various pathogens, including its effects on biofilm production and bacterial adherence, which are critical for assessing its therapeutic potential in treating respiratory and urinary tract infections (Maioli et al., 2007).
Respiratory Tract Penetration
- A pharmacokinetic study on the penetration of Ceftibuten into respiratory tissues and fluids highlighted its effectiveness in treating upper and lower respiratory tract infections, an important consideration for its clinical use (Krumpe et al., 1999).
Combination Therapy and Resistance
- The combination of Ceftibuten with other agents, such as SCH 29482, a penem antibiotic, was evaluated to determine their collective effectiveness against various pathogens, highlighting the importance of combination therapy in overcoming resistance (Chin et al., 1991).
Safety And Hazards
Ceftibuten, the parent compound, is harmful if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid breathing dust and use only outdoors or in a well-ventilated area . In case of inadequate ventilation, respiratory protection should be worn .
Eigenschaften
CAS-Nummer |
1140311-29-0 |
|---|---|
Produktname |
Ceftibuten Related Impurity 3 |
Molekularformel |
C18H18N2O6S |
Molekulargewicht |
390.42 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-, 5-ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



